molecular formula C11H16Cl2N2 B1461878 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride CAS No. 1803596-41-9

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride

Cat. No.: B1461878
CAS No.: 1803596-41-9
M. Wt: 247.16 g/mol
InChI Key: WBDZXHLIRLLBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is a piperazine-based chemical compound of significant interest in pharmaceutical and organic chemistry research. Piperazine derivatives are extensively studied for their potential as key intermediates in the synthesis of more complex molecules with varied biological activities . The structural motif of a piperazine ring substituted with a chlorophenyl group is common in the development of ligands for central nervous system (CNS) targets, though the specific research applications for this analog are proprietary. The presence of both the chlorine atom and the methyl group on the phenyl ring influences the compound's electronic properties, lipophilicity, and overall molecular geometry, which can be critical for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore interactions with serotonin and dopamine receptor systems, contributing to the development of novel therapeutic agents. As a hydrochloride salt, the compound offers enhanced stability and solubility in aqueous systems compared to the free base, facilitating its handling in various experimental conditions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can expect high-purity material suitable for a range of applications, including method development in analytical chemistry, as evidenced by the use of similar compounds like N-(5-Chloro-2-methylphenyl)piperazine in HPLC analysis . Proper safety protocols must be followed, as related substances have associated hazard classifications .

Properties

IUPAC Name

1-(2-chloro-6-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDZXHLIRLLBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bis(2-chloroethyl)amine Hydrochloride and 2-Chloro-6-methylaniline

This method is adapted from closely related procedures for 1-(5-chloro-2-methylphenyl)piperazine synthesis, which can be extrapolated for the 2-chloro isomer due to structural similarity.

  • Reaction Components:

    • 2-Chloro-6-methylaniline (aromatic amine)
    • Bis(2-chloroethyl)amine hydrochloride (alkylating agent)
    • Potassium iodide (catalyst)
    • Chlorobenzene (solvent)
  • Procedure:

    • The aromatic amine (e.g., 0.3 mol) is mixed with bis(2-chloroethyl)amine hydrochloride (0.32 mol) and potassium iodide (0.03 mol) in chlorobenzene (300 mL).
    • The mixture is refluxed for 24 hours to promote nucleophilic substitution.
    • After cooling, the reaction mixture is filtered, and the solvent is evaporated to yield an oily residue.
    • The residue is dissolved in acetone under heating, then cooled to precipitate the solid product.
    • The solid is filtered and washed to yield 1-(2-chloro-6-methylphenyl)piperazine with yields typically around 83.9%, which can be increased to 89% by adjusting reagent ratios.
  • Reaction Conditions Summary:

Parameter Value
Reaction Time 24 hours
Temperature Reflux (~130°C for chlorobenzene)
Catalyst Potassium iodide (0.1 eq)
Solvent Chlorobenzene (300 mL)
Yield 83.9% - 89%
  • Notes:
    • Potassium iodide acts as a nucleophilic catalyst enhancing substitution.
    • The reaction requires prolonged reflux to ensure completion.
    • Purification involves recrystallization from acetone.

This method is documented in Chinese patent CN109419802 and related literature with high reproducibility and scalability.

Preparation of Hydrochloride Salt Form

After synthesis of the free base 1-(2-chloro-6-methylphenyl)piperazine, conversion to the hydrochloride salt is typically performed by acidification:

  • The free base is dissolved in an appropriate solvent such as isopropanol or methanol.
  • A stoichiometric amount of hydrochloric acid or hydrogen chloride gas in solvent is added.
  • The solution is stirred to precipitate the hydrochloride salt.
  • The solid is filtered, washed, and dried to yield 1-(2-chloro-6-methylphenyl)piperazine hydrochloride.

This salt formation step enhances compound stability and facilitates handling and storage.

Alternative Synthetic Routes and Catalysts

While the above method is predominant, alternative routes have been reported involving:

  • Use of phase transfer catalysts (e.g., tetrabutyl ammonium bromide) to improve reaction rates and yields.
  • Organic bases such as triethylamine or diisopropylethylamine to neutralize formed acids and drive the reaction forward.
  • Solvents like acetonitrile or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

For example, in the synthesis of related piperazine derivatives, the reaction of substituted anilines with bis(2-chloroethyl)amine hydrochloride in the presence of potassium iodide and chlorobenzene under reflux has been optimized to maximize yield and purity.

Research Findings and Analytical Data

Yield and Purity

  • Yields of 1-(2-chloro-6-methylphenyl)piperazine typically range from 80% to 90% depending on reaction scale and conditions.
  • Purity is confirmed by chromatographic techniques such as HPLC, with reported purities exceeding 95% after recrystallization.
  • Hydrochloride salt formation further improves purity and crystallinity.

Reaction Monitoring and Characterization

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity of the piperazine ring and aromatic substitution.
  • Melting point and Differential Scanning Calorimetry (DSC) characterize the hydrochloride salt form.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2-chloro-6-methylaniline + bis(2-chloroethyl)amine hydrochloride + KI, chlorobenzene, reflux 24 h 83.9-89 Potassium iodide catalyst; reflux
Work-up and isolation Cooling, filtration, acetone recrystallization - Solid product obtained
Hydrochloride salt formation Addition of HCl in isopropanol/methanol, precipitation - Improves stability and handling

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride has been explored for various pharmaceutical applications, particularly in the development of drugs targeting neurological disorders and psychiatric conditions. Its structural similarity to known psychoactive compounds allows it to interact with neurotransmitter systems.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic properties. Studies have shown that these compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation .

Acaricidal Activity

The compound has been evaluated for its acaricidal properties against various mite species, including Tetranychus urticae and Panonychus citri. These studies utilized different concentrations of the compound to assess its effectiveness in controlling mite populations in agricultural settings .

Agricultural Applications

Due to its acaricidal properties, this compound is being researched as a potential pesticide. The compound's efficacy against spider mites suggests it could be a valuable tool in integrated pest management strategies.

Case Study: Efficacy Against Spider Mites

A recent study tested the acaricidal activity of several phenylpiperazine derivatives, including this compound. The results demonstrated significant mortality rates among treated mite populations compared to control groups, indicating its potential for agricultural use .

Toxicological Studies

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated that while the compound shows promise in various applications, it also requires careful handling due to potential health hazards associated with exposure .

Summary of Research Findings

Application AreaFindingsReferences
PharmaceuticalPotential antidepressant and anxiolytic effects through neurotransmitter modulation.
AgriculturalEffective acaricidal activity against Tetranychus urticae and Panonychus citri.
ToxicologyRequires careful handling; associated health hazards noted.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent positions and functional groups. Below is a comparison with structurally related compounds:

Compound Name Substituents on Phenyl Ring Piperazine Modifications Key Properties/Applications Reference
1-(2-Chloro-6-methylphenyl)piperazine HCl 2-Cl, 6-Me None Potential CNS activity (inferred from structural analogs)
1-(4-Chlorophenyl)piperazine HCl (LH5) 4-Cl None Antimicrobial activity (moderate against S. aureus)
1-(2-Methoxyphenyl)piperazine HCl 2-OCH₃ None Antidepressant activity; intermediate in antihypertensives (e.g., prazosin)
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) 2-Cl,6-Me (phenoxy chain) Ethoxyethyl linker, 2-methoxyphenyl Investigated for receptor affinity (e.g., σ receptors)
1-(3-Chlorophenyl)piperazine HCl 3-Cl None Intermediate in Trazodone synthesis

Key Observations:

  • Substituent Position : The 2-chloro-6-methylphenyl group in the target compound provides a unique steric and electronic profile compared to para- (e.g., 4-Cl in LH5) or meta-substituted (e.g., 3-Cl) analogs. This likely influences receptor selectivity and metabolic stability .
  • Functional Groups : Methoxy groups (e.g., in 1-(2-methoxyphenyl)piperazine) enhance hydrogen-bonding capacity, whereas chloro and methyl groups prioritize hydrophobic interactions .
  • Linker Modifications : Compounds like HBK15 incorporate ethoxyethyl chains, expanding their pharmacological scope (e.g., σ receptor modulation) .

Physicochemical Properties

Property 1-(2-Chloro-6-methylphenyl)piperazine HCl 1-(4-Chlorophenyl)piperazine HCl 1-(2-Methoxyphenyl)piperazine HCl
Molecular Formula C₁₁H₁₄Cl₂N₂ C₁₀H₁₂Cl₂N₂ C₁₁H₁₅ClN₂O
Molecular Weight (g/mol) 263.16 231.12 246.70
Key Functional Groups 2-Cl, 6-Me 4-Cl 2-OCH₃
Solubility Moderate in polar solvents (HCl salt) High (HCl salt) High (HCl salt)

Notes:

  • The target compound’s higher molecular weight (vs. 4-Cl analog) may reduce aqueous solubility but enhance lipid membrane permeability .
  • Methoxy-substituted derivatives exhibit greater polarity due to the oxygen atom, favoring solubility in hydrophilic environments .

Biological Activity

1-(2-Chloro-6-methylphenyl)piperazine hydrochloride is a piperazine derivative that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. The compound has been studied for its potential therapeutic effects, particularly in the fields of psychiatry and infectious diseases.

  • Chemical Formula : C11H15ClN2
  • Molecular Weight : 216.71 g/mol
  • CAS Number : 1803596-41-9
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a:

  • Serotonin Receptor Modulator : The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptor Antagonist : It also interacts with dopamine receptors, which may contribute to its effects on mood and psychotic disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperazine derivatives, including this compound. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.020 mg/mL

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Studies

In neuropharmacological research, the compound has been investigated for its potential in treating anxiety and depression:

Research Findings

  • Anxiolytic Effects : In animal models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests.
  • Antidepressant Activity : The compound demonstrated antidepressant-like effects in forced swim tests, suggesting a possible role in mood enhancement.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and the substitution pattern on the aromatic ring have been explored to enhance receptor affinity and selectivity.

Key Modifications

ModificationEffect on Activity
Methyl substitution at position 3Increased serotonin receptor affinity
Chlorine substitution at position 2Enhanced antibacterial properties

These modifications have shown promise in increasing the efficacy of the compound against targeted receptors while minimizing side effects .

Q & A

Q. What are the critical steps in synthesizing 1-(2-Chloro-6-methylphenyl)piperazine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a substituted chlorophenyl group with a piperazine backbone under nucleophilic substitution conditions. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-6-methylbenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
  • Salt formation : Treating the free base with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.
  • Optimization : Yield improvements (e.g., >75%) require precise stoichiometric ratios (1:1.2 for piperazine:benzyl chloride), inert atmospheres to prevent oxidation, and catalyst screening (e.g., KI for Finkelstein-type reactions) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for in vitro assays?

  • Solubility : The compound is hygroscopic and soluble in polar solvents like DMSO (≥50 mg/mL) and methanol, but poorly soluble in water (<1 mg/mL). Pre-dissolution in DMSO is recommended for cell-based assays, with final concentrations ≤0.1% to avoid cytotoxicity .
  • Stability : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the piperazine ring. Stability in PBS (pH 7.4) is limited to <24 hours at 37°C, necessitating fresh preparation for pharmacokinetic studies .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in reported biological activity data for this compound?

Contradictions in receptor binding affinities (e.g., serotonin vs. dopamine receptors) may arise from:

  • Isomeric impurities : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., 3-chloro isomers) that alter pharmacological profiles .
  • Metabolic interference : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF to identify active derivatives (e.g., N-dealkylated products) that may contribute to off-target effects .

Q. How can computational modeling guide the design of analogs with improved selectivity for CNS targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT1A receptors. Key residues (e.g., Asp116, Ser199) form hydrogen bonds with the piperazine nitrogen and chloro-methylphenyl group .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with binding affinity. For example, electron-withdrawing groups at the 2-position enhance serotonin receptor selectivity by 3-fold compared to electron-donating groups .

Q. What methodologies validate the compound’s role in modulating intracellular signaling pathways (e.g., cAMP, calcium flux)?

  • cAMP assay : Treat HEK293 cells expressing GPCRs (e.g., 5-HT1A) with forskolin (10 µM) and the compound (0.1–10 µM). Measure cAMP inhibition via ELISA or HTRF kits (e.g., Cisbio) .
  • Calcium imaging : Load SH-SY5Y cells with Fluo-4 AM and monitor calcium transients post-treatment (1–30 µM). Antagonism of NMDA receptors may reduce peak fluorescence by 40–60% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-6-methylphenyl)piperazine hydrochloride
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1-(2-Chloro-6-methylphenyl)piperazine hydrochloride

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